2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1338495-31-0
VCID: VC2680584
InChI: InChI=1S/C11H13NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8,10,12-13H,5H2,1H3,(H,14,15)
SMILES: CC1=CC2=C(C=C1)NC(CC2C(=O)O)O
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

CAS No.: 1338495-31-0

Cat. No.: VC2680584

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid - 1338495-31-0

Specification

CAS No. 1338495-31-0
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name 2-hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Standard InChI InChI=1S/C11H13NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8,10,12-13H,5H2,1H3,(H,14,15)
Standard InChI Key VJGAWZSNPBFKST-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC(CC2C(=O)O)O
Canonical SMILES CC1=CC2=C(C=C1)NC(CC2C(=O)O)O

Introduction

Structural Characteristics and Physical Properties

2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid belongs to the 1,2,3,4-tetrahydroquinoline family with specific functional group substitutions. The compound is characterized by the following properties:

PropertyInformation
CAS Number1338495-31-0
Molecular FormulaC₁₁H₁₃NO₃
Molecular Weight207.23 g/mol
Physical StateSolid
Structural Features1,2,3,4-tetrahydroquinoline core with hydroxyl group at C-2 position, methyl group at C-6 position, and carboxylic acid at C-4 position
IUPAC Name2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Hazard ClassificationIrritant

The compound features a partially reduced quinoline ring system with a tetrahydroquinoline core. The 2-hydroxy substitution creates a potentially important hydrogen bonding site, while the 4-carboxylic acid group provides additional functionality for interactions with biological targets. The 6-methyl group likely influences the lipophilicity and electronic properties of the molecule.

Synthetic Approaches

Several methods can be employed for synthesizing tetrahydroquinoline derivatives like 2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Based on approaches used for similar compounds, the following synthetic strategies are most relevant:

Reduction-Cyclization Approach

One common approach involves reduction followed by cyclization, particularly useful for tetrahydroquinoline synthesis. As described for similar compounds, this approach involves:

  • Conversion of appropriate quinoline or isoquinoline precursors through selective reduction

  • Subsequent cyclization to form the tetrahydroquinoline core

The hydroxy group at the 2-position can be introduced through oxidation strategies or by using appropriately substituted starting materials .

Doebner Reaction Approach

The Doebner reaction represents a viable method for synthesizing the quinoline-4-carboxylic acid precursor which can then be reduced to the tetrahydro derivative:

  • Reaction of appropriate aniline with an aldehyde and pyruvic acid in the presence of a catalyst

  • Subsequent reduction to the tetrahydroquinoline system

  • Introduction of the hydroxyl group through additional steps

This approach has been successfully used for synthesizing quinoline-4-carboxylic acid derivatives as described in the literature .

Chemoenzymatic Approaches

Chemoenzymatic approaches offer stereoselective routes to tetrahydroquinoline carboxylic acids. For instance, D-amino acid oxidase from Fusarium solani (FsDAAO) has been employed for the kinetic resolution of racemic tetrahydroisoquinoline carboxylic acids to yield the corresponding (S)-enantiomers with excellent enantiomeric excess values .

Spectroscopic Characterization

The spectroscopic characterization of 2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be inferred from similar compounds. Key spectroscopic features likely include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

For related tetrahydroquinoline compounds, the following spectral patterns are commonly observed:

Spectral FeatureChemical Shift (ppm)Assignment
1H NMR~6.7-7.0Aromatic protons
1H NMR~5.6-5.8NH proton
1H NMR~4.7-5.0OH proton (2-position)
1H NMR~3.3-3.5CH2 adjacent to N
1H NMR~2.6-2.8CH at C-4 position
1H NMR~2.2-2.4CH3 at C-6 position
13C NMR~175-178Carboxylic acid carbon
13C NMR~143-145C-2 (C-OH)
13C NMR~127-130Aromatic carbons

Similar compounds like 1,2,3,4-tetrahydroquinoline-3-carboxylic acid show characteristic NMR patterns with aromatic signals between 6.85-6.78 ppm and 6.41-6.37 ppm, the NH signal around 5.69 ppm, and aliphatic protons between 3.35-2.66 ppm .

Biological Activities and Applications

The biological activities of 2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be inferred from the general bioactivity profiles of tetrahydroquinoline derivatives and related compounds with similar structural features.

Potential Biological ActivityStructural BasisReference
AntibacterialTetrahydroquinoline core with carboxylic acid functionality
Anti-inflammatoryHydroxyl and carboxylic acid groups for hydrogen bonding
AntioxidantHydroxyl group and nitrogen heterocycle
NeuroprotectiveStructural similarity to compounds with NMDA receptor activity
Enzyme inhibitionCarboxylic acid group for binding to enzyme active sites

Quinoline-4-carboxylic acid derivatives have been extensively studied for their antimicrobial properties. The presence of a hydroxyl group at the 2-position in similar compounds has been associated with enhanced antibacterial activity against various pathogens .

Structure-Activity Relationships

The hydroxyl group at the 2-position is particularly significant as it can form hydrogen bonds with biological targets. Similarly positioned hydroxyl groups in related compounds contribute to their biological activities:

  • The 2-hydroxyl group may enhance binding to target proteins through hydrogen bonding

  • The 4-carboxylic acid provides an additional binding site for biological targets

  • The 6-methyl group can influence lipophilicity and membrane permeability

Substitution patterns in tetrahydroquinoline rings significantly affect biological activity. For example, hydroxyl groups in quinoline-4-carboxylic acids have been shown to influence antioxidant properties, while methyl substitutions can enhance lipophilicity and potentiate antimicrobial activity .

Medicinal Chemistry Perspectives

Drug Discovery Applications

The tetrahydroquinoline scaffold represents an important structural motif in medicinal chemistry. The specific functionalization pattern in 2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid makes it potentially valuable in several therapeutic areas:

  • As a building block for developing novel antibacterial agents

  • In the synthesis of antioxidant compounds

  • For developing enzyme inhibitors targeting specific biological pathways

Structural Modifications for Enhancing Activity

Potential structural modifications to enhance the biological activity of 2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid include:

ModificationPotential EffectRationale
Esterification of carboxylic acidImproved cell penetrationEnhanced lipophilicity
N-substitutionAltered selectivityIntroduction of additional binding groups
Additional substitutions on aromatic ringModified electronic propertiesFine-tuning of activity profile
Conversion to amide derivativesAltered pharmacokineticsEnhanced stability and binding

Research on similar compounds has shown that N-substitution of tetrahydroquinolines can significantly alter their biological activity profiles. For instance, N-sulfonylation of tetrahydroquinoline-3-carboxylic acid derivatives has been employed to develop Mcl-1 inhibitors .

Computational Studies and Molecular Modeling

Computational studies on similar compounds provide insights into the potential electronic structure and reactivity of 2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Quantum chemical calculations have been employed to investigate the geometry and electronic properties of related compounds like methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate .

Molecular docking simulations with similar compounds have revealed potential interactions with biological targets. For example, quinoline derivatives containing hydroxyl and carboxylic acid groups have been identified as potential inhibitors of HBV replication through computational studies followed by experimental validation .

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